

PR-619 Deubiquitinating Enzyme Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: PR-619

Cat. No.: B1678029

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Introduction

PR-619, with the chemical name 2,6-diamino-3,5-dithiocyanopyridine, is a potent, reversible, and cell-permeable broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It has become a valuable tool for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases to investigate the roles of the ubiquitin-proteasome system in various cellular processes.[4][5] This technical guide provides an in-depth overview of **PR-619**, including its mechanism of action, cellular effects, and detailed experimental protocols for its use in research.

Chemical Properties of PR-619

Property	Value
Molecular Formula	C ₇ H ₅ N ₅ S ₂
Molecular Weight	223.28 g/mol
Appearance	Light beige to yellow solid
Solubility	Soluble in DMSO
CAS Number	2645-32-1

Mechanism of Action

PR-619 exerts its biological effects primarily through the non-selective inhibition of a wide range of DUBs.[6] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting DUBs, **PR-619** leads to the accumulation of polyubiquitinated proteins within the cell.[4][7] This disruption of protein homeostasis triggers several downstream cellular stress responses.

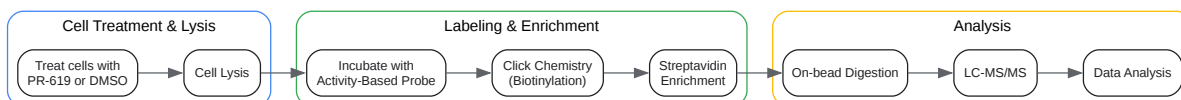
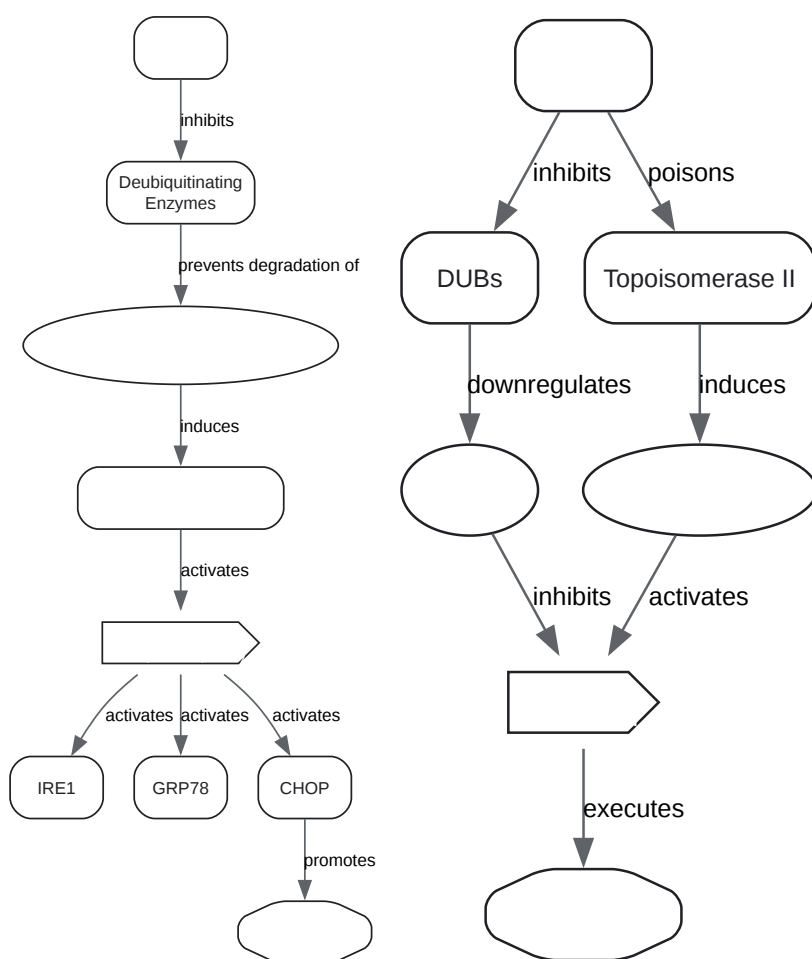
It is important to note that **PR-619** also exhibits off-target activity as a DNA topoisomerase II (TOP2) poison.[8][9] This means it stabilizes the TOP2-DNA cleavage complex, leading to DNA double-strand breaks.[8] This activity is independent of its DUB inhibitory function and should be considered when interpreting experimental results, especially at higher concentrations.[8]

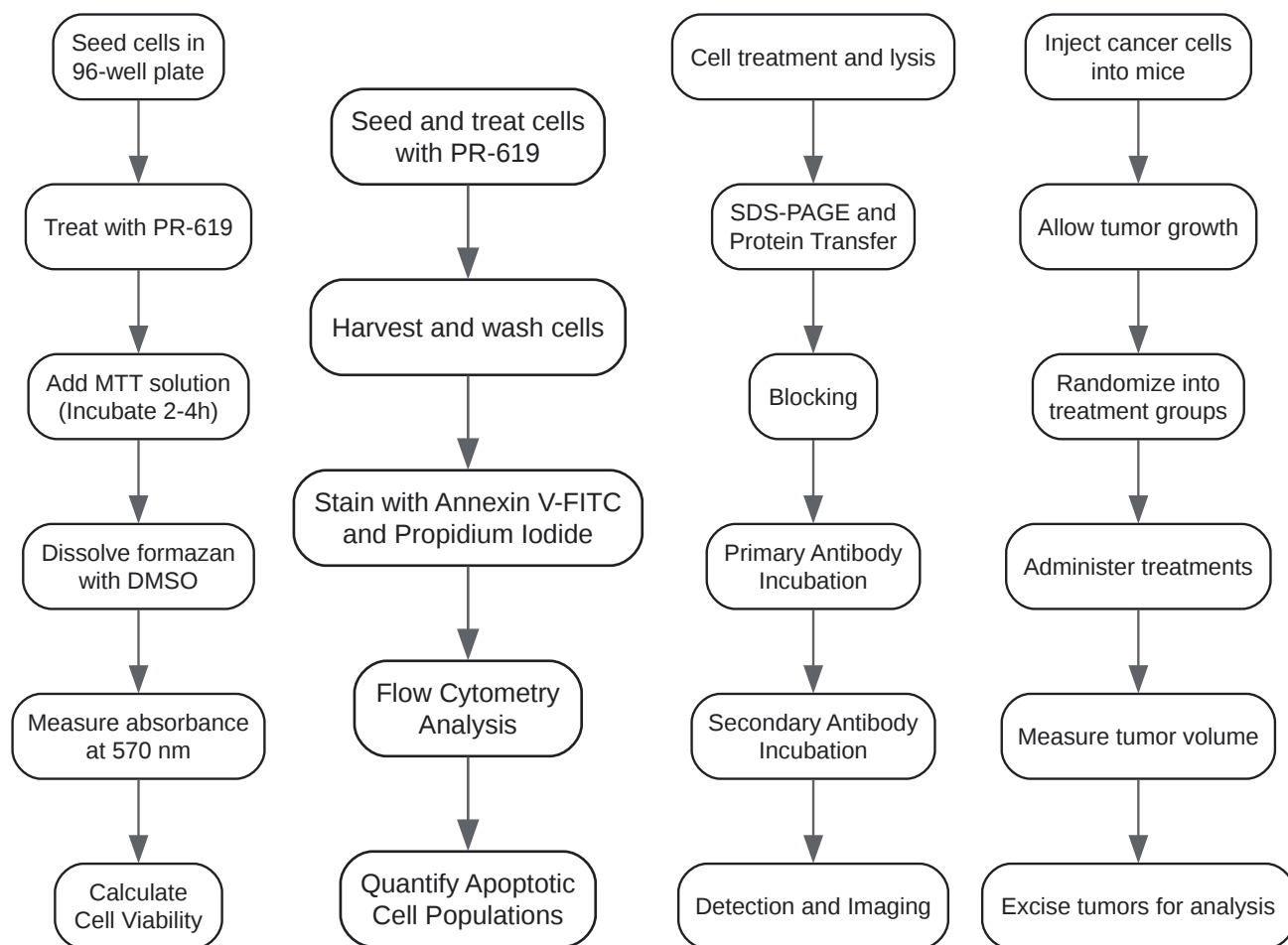
Cellular Effects and Signaling Pathways

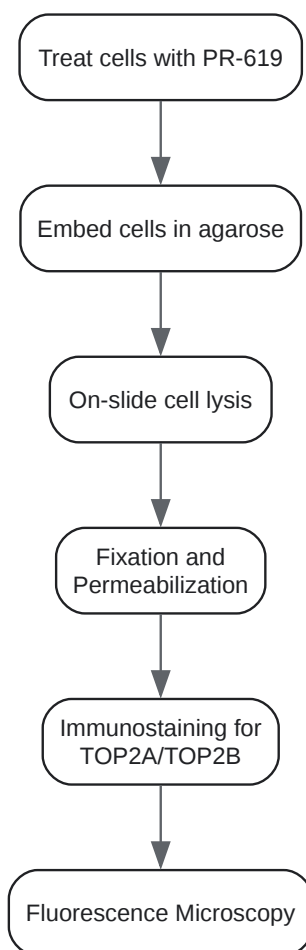
The accumulation of polyubiquitinated proteins and the induction of DNA damage by **PR-619** trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress, apoptosis, and cell cycle arrest.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of DUBs by **PR-619** disrupts the degradation of misfolded proteins, leading to their accumulation in the endoplasmic reticulum, a condition known as ER stress.[7][10] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[7] Key players in the UPR that are activated by **PR-619** include IRE1, GRP78, and CHOP.[7] Prolonged or severe ER stress, however, can shift the UPR towards inducing apoptosis.[7]







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